molecular formula C10H15N5O B11735474 2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11735474
M. Wt: 221.26 g/mol
InChI Key: YAABCAFYPYGFFJ-UHFFFAOYSA-N
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Description

2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of 1-methyl-1H-pyrazol-4-ylmethanol: This can be achieved by reacting 1-methyl-1H-pyrazole with formaldehyde under basic conditions.

    Amination Reaction: The 1-methyl-1H-pyrazol-4-ylmethanol is then reacted with 3-amino-1H-pyrazole in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the ethan-1-ol moiety can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole rings.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It could be explored for its activity against various biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole
  • 3-amino-1H-pyrazole
  • 1-methyl-1H-pyrazol-4-ylmethanol

Uniqueness

The uniqueness of 2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its dual pyrazole structure, which provides a distinct set of chemical properties and reactivity patterns compared to its similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-[3-[(1-methylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H15N5O/c1-14-8-9(7-12-14)6-11-10-2-3-15(13-10)4-5-16/h2-3,7-8,16H,4-6H2,1H3,(H,11,13)

InChI Key

YAABCAFYPYGFFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=NN(C=C2)CCO

Origin of Product

United States

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